2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and an acetamide group attached to an ethyl-methylphenyl ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity and stability.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized derivatives with diverse applications.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has a broad spectrum of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. The exact mechanism depends on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methylphenyl)acetamide
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDZGBHSCOODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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